![molecular formula C14H16N4OS B2513013 2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide CAS No. 478065-59-7](/img/structure/B2513013.png)
2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
The compound is a derivative of acetamide, which is an organic compound with the formula CH3C(O)NH2 . It is the simplest amide derived from acetic acid and has a variety of uses in the chemical industry .
Synthesis Analysis
While specific synthesis methods for this compound were not found, acetamide derivatives can be synthesized through various methods . For instance, thiophene derivatives, which share some structural similarities with your compound, can be synthesized using Gewald synthesis .Molecular Structure Analysis
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their diverse biological activities .Chemical Reactions Analysis
Again, while specific reactions for this compound were not found, acetamide and its derivatives are known to undergo a variety of chemical reactions . For example, they can participate in condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For acetamide, it is a colorless, hygroscopic solid . Amides, in general, can form hydrogen bonds with water, making lower members of the series soluble in water .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives. For instance:
Antiviral Activity
Antioxidant Potential
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[[4-ethyl-5-[(E)-2-phenylethenyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c1-2-18-13(9-8-11-6-4-3-5-7-11)16-17-14(18)20-10-12(15)19/h3-9H,2,10H2,1H3,(H2,15,19)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBLVZVPNLYIFY-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=NN=C1SCC(=O)N)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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